Methyl 5-chloro-2-methyl-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate
Description
Chemical Structure and Properties Methyl 5-chloro-2-methyl-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate (CAS: 648859-81-8) is a heterocyclic compound featuring a fused thieno[3,2-b]pyridine core substituted with chlorine, methyl, and trifluoromethyl groups. Its molecular formula is C₁₁H₇ClF₃NO₂S, with a molecular weight of 295.67 g/mol .
Properties
IUPAC Name |
methyl 5-chloro-2-methyl-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3NO2S/c1-4-7(10(17)18-2)8-9(19-4)5(11(13,14)15)3-6(12)16-8/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVULSNJQSLJHNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)C(=CC(=N2)Cl)C(F)(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-2-methyl-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2-methyl-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and acidic or basic conditions for ester hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thienopyridine derivatives, while oxidation can produce oxidized forms of the compound.
Scientific Research Applications
Methyl 5-chloro-2-methyl-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound could be explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It may be used in the development of new materials or as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-2-methyl-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the thienopyridine core play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of thieno[3,2-b]pyridine derivatives and pyridine-based heterocycles. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Differences and Implications
The trifluoromethyl group enhances electron-withdrawing properties, improving thermal stability and charge transport in semiconducting materials compared to non-fluorinated analogs .
Synthetic Routes: The target compound is likely synthesized via Pd-catalyzed cross-coupling reactions (e.g., Suzuki or Stille), similar to thieno[3,2-b]thiophene derivatives (e.g., compound 7 in ) . In contrast, simpler pyridine derivatives like Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate are synthesized via direct halogenation or esterification .
Applications: Organic Electronics: Thieno[3,2-b]pyridines with trifluoromethyl groups exhibit higher hole mobility (μ ~ 0.1–1 cm²/V·s) than non-fluorinated thienothiophenes, making them suitable for p-type organic field-effect transistors (OFETs) . Pharmaceuticals: The presence of chlorine and trifluoromethyl groups in the target compound may enhance metabolic stability compared to pyridine-based carboxamides (e.g., compound 28a in ), which prioritize hydrogen-bonding interactions .
Thermal and Electronic Properties
Biological Activity
Methyl 5-chloro-2-methyl-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate is a thienopyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a thieno[3,2-b]pyridine core, characterized by the presence of both sulfur and nitrogen atoms in its structure. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.
Antimicrobial Properties
Recent studies have indicated that thienopyridine derivatives, including this compound, exhibit notable antimicrobial activity. For instance, compounds with similar structures have shown efficacy against bacterial strains such as E. coli and S. aureus . The presence of halogen substituents is often linked to improved antibacterial properties due to enhanced interaction with microbial targets.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It is hypothesized that the compound may inhibit cell proliferation by inducing apoptosis in cancer cell lines. For example, related thienopyridine derivatives have demonstrated IC50 values in the low micromolar range against several tumor cell lines . The mechanism of action appears to involve disruption of tubulin polymerization, leading to cell cycle arrest at the G2/M phase .
Inhibition of Inflammatory Pathways
Additionally, this compound may influence inflammatory pathways. Research has shown that thienopyridine derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated models . This suggests potential applications in treating inflammatory diseases.
Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli, S. aureus | |
| Anticancer | Induces apoptosis; IC50 < 10 µM | |
| Anti-inflammatory | Inhibits TNF-alpha release |
Case Study: Anticancer Mechanism
In a study focused on the anticancer properties of thienopyridine derivatives, this compound was evaluated for its ability to inhibit tubulin polymerization. The results indicated that this compound could effectively arrest the cell cycle and promote apoptosis in human cancer cell lines, highlighting its potential as a lead compound for further development in cancer therapy .
The synthesis of this compound typically involves multi-step organic reactions. One common synthetic route includes cyclization reactions under controlled conditions to yield high-purity products suitable for biological testing .
Q & A
Q. What safety protocols are essential for handling halogenated thienopyridine derivatives?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., trifluoromethyl amines).
- Waste Disposal : Halogenated waste must be segregated and treated with activated carbon before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
